molecular formula C14H17F3N4O2 B7151197 N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

Cat. No.: B7151197
M. Wt: 330.31 g/mol
InChI Key: FTCOZZDMBWWHIP-UHFFFAOYSA-N
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Description

N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a trifluoromethylphenyl group, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-(trifluoromethyl)phenylpiperazine with an appropriate alkylating agent, such as 2-chloroacetamide, under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or acetamide derivatives.

Scientific Research Applications

N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It may act on various receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide is unique due to the presence of both the piperazine ring and the trifluoromethylphenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific receptor interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2/c15-14(16,17)10-1-3-11(4-2-10)21-7-5-20(6-8-21)9-12(22)19-13(18)23/h1-4H,5-9H2,(H3,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCOZZDMBWWHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC(=O)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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